Pyrovalerone-d8 Hydrochloride
Description
Significance of Isotopic Labeling in Chemical and Biomedical Research
Isotopic labeling is a technique that involves the incorporation of isotopes into molecules to trace their journey through a reaction, metabolic pathway, or biological system. studysmarter.co.ukwikipedia.org This method allows researchers to track the fate of molecules with high precision, providing invaluable insights into various chemical and biological transformations. studysmarter.co.ukfiveable.me Both stable isotopes, like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), and radioactive isotopes are utilized for this purpose. studysmarter.co.ukwikipedia.org
The primary advantage of isotopic labeling lies in its ability to differentiate the labeled compound from its naturally occurring, unlabeled counterparts. clearsynth.com This distinction is readily detectable by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgyoutube.com In mass spectrometry, the difference in mass between the labeled and unlabeled compounds allows for their distinct identification and quantification. clearsynth.comyoutube.com In NMR, the different gyromagnetic ratios of isotopes can be detected. wikipedia.org
Deuterium labeling, in particular, offers several benefits. Since deuterium is a stable, non-radioactive isotope, it is safer to handle and can be used in a wider range of experimental settings, including long-term studies. studysmarter.co.ukyoutube.com The replacement of hydrogen with deuterium results in a minimal change to the fundamental chemical properties of the molecule, yet it imparts a detectable mass difference. chem-station.com This subtle alteration is often sufficient to trace the molecule's metabolic fate without significantly perturbing the biological system under investigation. chem-station.comclearsynth.com
Overview of Pyrovalerone and its Deuterated Analog, Pyrovalerone-d8 Hydrochloride, as a Research Tool
Pyrovalerone is a psychoactive substance that acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.org Developed in the 1960s, it was once used for treating chronic fatigue and as an appetite suppressant. wikipedia.org Structurally, it belongs to the cathinone (B1664624) class of stimulants. wikipedia.org Its analog, 3,4-methylenedioxypyrovalerone (MDPV), is a potent psychoactive substance that has been reported to be abused as a central nervous system stimulant. caymanchem.comwikipedia.org
This compound is a deuterated version of Pyrovalerone where eight hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool for researchers. Specifically, it serves as an internal standard in analytical methods for the quantification of Pyrovalerone and its analogs, such as MDPV, in biological samples. caymanchem.comnih.gov The hydrochloride salt form offers improved solubility in aqueous solutions compared to the free base. caymanchem.com
Role of Deuterated Standards in Advancing Analytical and Mechanistic Studies
Deuterated compounds, like this compound, are considered the gold standard for internal standards in quantitative mass spectrometry-based analytical methods. researchgate.net An internal standard is a compound with a known concentration that is added to a sample to aid in the quantification of the analyte of interest. clearsynth.com The ideal internal standard should have chemical and physical properties very similar to the analyte. researchgate.net
Here's how deuterated standards enhance analytical and mechanistic studies:
Accurate Quantification: Because deuterated standards are chemically almost identical to the analytes, they behave similarly during sample preparation, extraction, and chromatographic separation. researchgate.nettexilajournal.com This co-elution and similar ionization efficiency in mass spectrometry help to correct for variations and matrix effects, leading to highly accurate and precise quantification of the target compound. clearsynth.comtexilajournal.comscioninstruments.com
Method Validation: Deuterated standards are crucial for validating the robustness and reliability of analytical methods. clearsynth.com
Metabolism Studies: By administering a deuterated drug and analyzing the resulting metabolites, researchers can trace the metabolic pathways and clearance rates of the compound. clearsynth.comacs.org This information is vital in drug discovery and development to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgchemicalsknowledgehub.com
Reaction Mechanism Elucidation: The kinetic isotope effect (KIE), where the rate of a chemical reaction is altered by isotopic substitution, can be exploited to study reaction mechanisms. chem-station.com The heavier deuterium atom can slow down certain reactions, providing insights into the rate-determining steps of a metabolic pathway. chem-station.com
Table 1: Key Characteristics of Isotopic Labeling
| Feature | Description |
|---|---|
| Principle | Replacement of an atom in a molecule with its isotope. wikipedia.org |
| Detection Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). wikipedia.org |
| Common Stable Isotopes | Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N). wikipedia.org |
| Advantages of Deuterium | Stable, non-radioactive, minimal change to chemical properties. studysmarter.co.ukyoutube.comchem-station.com |
Table 2: Applications of Deuterated Standards in Research
| Application | Description |
|---|---|
| Quantitative Analysis | Serve as internal standards for accurate measurement of analyte concentration. clearsynth.com |
| Metabolism Studies (ADME) | Trace the absorption, distribution, metabolism, and excretion of drugs. clearsynth.comchemicalsknowledgehub.com |
| Method Validation | Ensure the reliability and robustness of analytical procedures. clearsynth.com |
| Mechanistic Studies | Investigate reaction pathways through the kinetic isotope effect. chem-station.com |
Table 3: Chemical Compounds Mentioned | Compound Name | | | :--- | | Pyrovalerone | | this compound | | 3,4-methylenedioxypyrovalerone (MDPV) | | Deuterium | | Carbon-13 | | Nitrogen-15 | | Norepinephrine (B1679862) | | Dopamine (B1211576) | | Cathinone |
Structure
3D Structure
Properties
Molecular Formula |
C26H29N5O4 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(1S,2S,3S,5S)-5-(2-amino-6-methoxypurin-9-yl)-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C26H29N5O4/c1-33-25-22-24(29-26(27)30-25)31(16-28-22)20-12-21(35-14-18-10-6-3-7-11-18)19(23(20)32)15-34-13-17-8-4-2-5-9-17/h2-11,16,19-21,23,32H,12-15H2,1H3,(H2,27,29,30)/t19-,20+,21+,23+/m1/s1 |
InChI Key |
RSQFYCFYBCVODK-FBPBVXOASA-N |
Isomeric SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H]([C@@H]3O)COCC4=CC=CC=C4)OCC5=CC=CC=C5)N |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3CC(C(C3O)COCC4=CC=CC=C4)OCC5=CC=CC=C5)N |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Research Applications
Chemical Synthesis Pathways for Pyrovalerone-d8 Hydrochloride
The synthesis of this compound is analogous to the established routes for pyrovalerone and its analogs, primarily involving a two-step process that utilizes a deuterated precursor. nih.gov The key to producing the d8 variant is the use of a pre-labeled starting material, specifically Pyrrolidine-d8.
The general synthetic pathway is as follows:
α-Bromination of Valerophenone (B195941): The synthesis begins with the bromination of valerophenone (1-phenyl-1-pentanone) at the alpha position to the carbonyl group. This reaction is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or by reacting valerophenone with bromine in an appropriate solvent. This step yields the intermediate 2-bromo-1-phenyl-1-pentanone, also known as α-bromovalerophenone. semanticscholar.orgchemicalbook.comresearchgate.net
Nucleophilic Substitution with Pyrrolidine-d8: The crucial isotopic labeling step involves the reaction of the α-bromovalerophenone intermediate with Pyrrolidine-d8. In this nucleophilic substitution reaction, the nitrogen atom of the deuterated pyrrolidine (B122466) ring displaces the bromine atom, forming the carbon-nitrogen bond and creating the Pyrovalerone-d8 free base. nih.gov Pyrrolidine-d8, where all eight hydrogen atoms on the heterocyclic ring are replaced with deuterium (B1214612), is a commercially available reagent. sigmaaldrich.comcymitquimica.comsigmaaldrich.com
Salt Formation: The final step is the conversion of the synthesized Pyrovalerone-d8 free base into its hydrochloride salt. This is accomplished by treating the free base, dissolved in a suitable organic solvent like diethyl ether or isopropanol, with a solution of hydrogen chloride. The resulting this compound precipitates as a crystalline solid, which can then be isolated and purified.
This synthetic approach is efficient as it builds the isotopic label into the molecule using a well-defined, deuterated building block, ensuring the specific placement and high incorporation of deuterium atoms.
Isotopic Labeling Strategies and Deuterium Incorporation Efficiency
The primary strategy for synthesizing this compound is the use of a pre-labeled synthon, Pyrrolidine-d8. cymitquimica.com This approach is favored for its regiochemical precision, as the deuterium atoms are already incorporated into a stable, commercially available starting material, guaranteeing that all eight deuterium atoms are located exclusively on the pyrrolidine ring. sigmaaldrich.comsigmaaldrich.com
Alternative strategies for deuterium labeling exist, such as late-stage Hydrogen-Isotope Exchange (HIE). HIE reactions, often catalyzed by transition metals like palladium, iridium, or ruthenium, can introduce deuterium into molecules that have already been synthesized. rsc.orgrsc.orgorganic-chemistry.org These methods can be powerful but may suffer from challenges in achieving complete and site-specific deuteration, potentially leading to a mixture of isotopologues with varying numbers of deuterium atoms. For a reference standard like Pyrovalerone-d8, where uniform labeling is critical, the pre-labeled synthon strategy is superior.
The deuterium incorporation efficiency using the Pyrrolidine-d8 synthon is exceptionally high. Commercial suppliers of Pyrrolidine-d8 and the final this compound reference material typically report an isotopic purity of 98% or greater. sigmaaldrich.comsigmaaldrich.comcaymanchem.com This indicates that in the final product, at least 98% of the molecules contain the fully deuterated d8-pyrrolidine ring, with minimal presence of partially deuterated (d1-d7) or non-deuterated (d0) species. This high efficiency is crucial for its function as an internal standard, ensuring a clean and distinct mass signal for accurate quantification.
Structural Elucidation and Purity Assessment for Reference Material Validation
Mass Spectrometry (MS): MS is the definitive technique for confirming the successful incorporation of the eight deuterium atoms. The introduction of each deuterium atom in place of a protium (B1232500) (¹H) atom increases the mass of the molecule by approximately 1.006 Da. Therefore, Pyrovalerone-d8 exhibits a mass shift of approximately 8 Da compared to its non-labeled counterpart. High-resolution mass spectrometry can precisely measure this mass difference, confirming the elemental composition. nih.gov
Interactive Table 1: Comparison of Molecular Weights
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Mass Increase (Da) |
| Pyrovalerone Hydrochloride | C₁₆H₂₄ClNO | 281.82 | N/A |
| This compound | C₁₆H₁₅D₈ClNO | 289.87 | +8.05 |
Note: Molar masses are approximate and based on common isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (Proton) NMR spectroscopy provides unambiguous evidence of the location of deuterium labeling. Since deuterium nuclei (²) are not resonant at the same frequency as protons, the positions on the molecule where hydrogen atoms have been replaced by deuterium will show a complete absence of signals in the ¹H NMR spectrum. For Pyrovalerone-d8, the signals corresponding to the eight protons of the pyrrolidine ring are absent, while the signals for the aromatic protons, the chiral proton, and the alkyl chain protons remain. researchgate.net
Interactive Table 2: Expected ¹H NMR Signal Comparison
| Proton Group | Pyrovalerone (Unlabeled) | Pyrovalerone-d8 |
| Aromatic Protons | Present | Present |
| Pentyl Chain Protons | Present | Present |
| α-CH Proton (chiral center) | Present | Present |
| Pyrrolidine Ring Protons | Present | Absent |
Isotopic Purity: The isotopic purity, or the percentage of molecules that are the desired d8 species, is quantitatively assessed using mass spectrometry. By analyzing the ion cluster for the molecular ion, the relative abundance of Pyrovalerone-d8 (M+8) can be compared to the abundances of the unlabeled compound (M+0) and any partially deuterated intermediates (M+1 through M+7). For use as a reference standard, the isotopic purity must be high, typically specified as ≥98% or ≥99%. caymanchem.com
Chemical Integrity: The chemical purity and integrity are verified to ensure the absence of contaminants from the synthesis, such as residual starting materials (e.g., valerophenone), by-products, or degradation products. researchgate.net High-Performance Liquid Chromatography (HPLC), often coupled with a UV or mass spectrometric detector (LC-MS), is the standard method for this analysis. A pure sample will exhibit a single major peak in the chromatogram at the expected retention time, confirming its identity and integrity as a single, homogenous chemical entity.
Advanced Analytical Methodologies Utilizing Pyrovalerone D8 Hydrochloride
Development and Validation of Quantitative Assays in Biological Matrices
The detection and quantification of synthetic cathinones like pyrovalerone in biological samples present significant analytical challenges due to their complex nature and the low concentrations typically encountered. doaj.org To address these challenges, robust quantitative assays have been developed and validated using various advanced analytical methodologies.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Methodologies
UHPLC-MS/MS has become a preferred technique for the analysis of synthetic cathinones due to its high sensitivity, selectivity, and adaptability. fda.gov.tw This method allows for the rapid and simultaneous determination of multiple analytes in a single run. In the development of these assays, a deuterated internal standard such as pyrovalerone-d8 hydrochloride is essential for accurate quantification. aptochem.comokstate.edu The internal standard is added to samples at a known concentration and helps to correct for variations that can occur during sample preparation and analysis. wuxiapptec.comresearchgate.net
Validation of UHPLC-MS/MS methods for synthetic cathinones involves assessing several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects. nih.govnih.gov For instance, a validated method for 73 synthetic cathinones in urine demonstrated linearity in the range of 0.5–50 ng/mL, with LODs and LOQs indicating high sensitivity. fda.gov.tw The use of an internal standard ensures that the method is robust and provides reliable results for pharmacokinetic studies and forensic investigations. nih.gov
| Parameter | Result | Reference |
| Linearity Range | 0.5–50 ng/mL | fda.gov.tw |
| Limit of Detection (LOD) | S/N ratio of 3 | fda.gov.tw |
| Limit of Quantification (LOQ) | S/N ratio of 10 | fda.gov.tw |
| Accuracy | Deviation < 20% | fda.gov.tw |
| Precision | Deviation < 20% | fda.gov.tw |
| Matrix Effect | 0.8–1.2 | fda.gov.tw |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
GC-MS is another widely used technique in forensic toxicology for the analysis of synthetic cathinones. ojp.gov However, these compounds can be thermally labile and may undergo degradation during GC-MS analysis, which presents a significant challenge. ojp.gov Derivatization is often employed to improve the thermal stability and mass spectral properties of cathinones. ojp.govoup.com
Despite the challenges, validated GC-MS methods have been successfully developed for the quantification of cathinones in biological matrices like oral fluid. nih.govresearchgate.net These methods often utilize a deuterated internal standard to ensure accuracy. For example, a GC-MS method for cathine, cathinone (B1664624), methcathinone, and ephedrine (B3423809) in oral fluid was validated with a linear range of 20–2,000 ng/mL and demonstrated good precision and accuracy. nih.govresearchgate.net The use of an internal standard like amphetamine-d5 was crucial for the reliability of this method. oup.comnih.govresearchgate.net
| Parameter | Result | Reference |
| Linearity Range | 20–2,000 ng/mL | nih.govresearchgate.net |
| Correlation Coefficient (r²) | > 0.98 | nih.govresearchgate.net |
| Intra-assay Imprecision | 1.6–12.5% | nih.govresearchgate.net |
| Inter-assay Imprecision | 1.5–9.5% | nih.govresearchgate.net |
| Intra-assay Accuracy | -5.9 to 6.7% | nih.govresearchgate.net |
High-Resolution Mass Spectrometry (HRMS) Techniques (e.g., LC-HR-MS, LC-Q-TOF-MS)
High-resolution mass spectrometry (HRMS) techniques, such as liquid chromatography-quadrupole/time-of-flight mass spectrometry (LC-Q/TOF-MS), offer significant advantages for the identification and quantification of synthetic cathinones. nih.gov These methods provide high mass accuracy, which aids in the confident identification of compounds, even in complex matrices. spectroscopyonline.com
A validated LC-Q/TOF-MS method for 22 synthetic cathinones in urine and blood demonstrated excellent performance, with limits of quantitation ranging from 0.25–5 ng/mL. nih.gov The method utilized nine deuterated internal standards, highlighting the importance of isotopic labeling for accurate quantification in HRMS. nih.gov The high resolution and sensitivity of these techniques make them particularly valuable in forensic toxicology, where the detection of novel or unexpected substances is common. nih.gov Furthermore, studies on the metabolism of compounds like 3,4-methylenedioxypyrovalerone (MDPV) have successfully employed LC-HR-MS to quantify the parent drug and its primary metabolites in plasma. nih.gov
Application as an Internal Standard in Isotope Dilution Mass Spectrometry
This compound is intended for use as an internal standard for the quantification of pyrovalerone and its analogs, such as 3,4-methylenedioxypyrovalerone (MDPV), by GC- or LC-MS. caymanchem.comlabchem.com.my Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. aptochem.com This standard, in this case, this compound, has nearly identical chemical and physical properties to the analyte of interest. wuxiapptec.com
Compensation for Matrix Effects and Ion Suppression
Biological matrices are complex and can significantly impact the accuracy of quantitative analysis by causing matrix effects, such as ion suppression or enhancement in the mass spectrometer. wuxiapptec.comnih.gov Ion suppression can lead to an underestimation of the analyte concentration. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred method to compensate for these effects. wuxiapptec.commyadlm.org
Because the SIL-IS co-elutes with the analyte and has the same ionization efficiency, any suppression or enhancement of the signal will affect both the analyte and the internal standard equally. wuxiapptec.com By using the ratio of the analyte response to the internal standard response for quantification, the variability introduced by matrix effects is effectively normalized, leading to more accurate and reliable results. wuxiapptec.comresearchgate.net While deuterated standards are widely used, it is important to note that in some cases, slight differences in retention time between the analyte and the deuterated standard can lead to differential matrix effects, although this is not always the case. myadlm.org
Evaluation of Extraction Efficiencies Across Various Biological Samples
The extraction of analytes from complex biological samples such as blood, urine, and oral fluid is a critical step in the analytical workflow. doaj.org Incomplete or variable extraction can lead to inaccurate quantification. researchgate.net A key application of this compound as an internal standard is to monitor and correct for losses during the extraction process. aptochem.com
By adding the internal standard to the sample before extraction, the recovery of the analyte can be accurately assessed. Since the deuterated standard has almost identical chemical properties to the non-labeled analyte, it will have a similar extraction recovery. wuxiapptec.com Therefore, the ratio of the analyte to the internal standard remains constant, even if there are variations in extraction efficiency between samples. Studies have reported high and reproducible extraction efficiencies for synthetic cathinones from various biological matrices when using appropriate extraction methods and internal standards. For example, solid-phase extraction methods have shown recoveries of 65-98% in urine and 50-73% in blood for a range of synthetic cathinones. ojp.gov Another study using LC-Q/TOF-MS reported extraction efficiencies of 84-104% in urine and 81-93% in blood for 22 different synthetic cathinones. nih.gov
| Biological Matrix | Extraction Method | Reported Efficiency | Reference |
| Urine | Solid-Phase Extraction | 65-98% | ojp.gov |
| Blood | Solid-Phase Extraction | 50-73% | ojp.gov |
| Urine | Solid-Phase Extraction | 84-104% | nih.gov |
| Blood | Solid-Phase Extraction | 81-93% | nih.gov |
| Whole Blood | Electromembrane Extraction | 63-110% | doi.orgresearchgate.net |
Method Validation Parameters for Forensic and Research Purposes
Method validation for the quantification of pyrovalerone with this compound as an internal standard encompasses a comprehensive evaluation of several key parameters. These studies are essential to demonstrate that the analytical procedure is suitable for its intended use in forensic and research settings.
Linearity and Calibration Curve Performance
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. In the context of quantifying pyrovalerone using its deuterated internal standard, a calibration curve is constructed by analyzing a series of standards with known concentrations of pyrovalerone and a constant concentration of this compound.
The performance of the calibration curve is typically evaluated by the coefficient of determination (r²), which should ideally be close to 1.000, indicating a strong correlation between the instrumental response and the analyte concentration. For the analysis of synthetic cathinones, a weighted linear regression model, such as 1/x or 1/x², is often employed to ensure accuracy across the entire concentration range, especially at the lower end.
While specific data for this compound is not extensively published, a validated LC-MS/MS method for the determination of 73 synthetic cathinones, including pyrovalerone, demonstrated excellent linearity with correlation coefficients (r²) greater than 0.99 for all analytes. fda.gov.tw In such methods, the use of a deuterated internal standard like this compound is crucial for achieving this level of linearity by compensating for matrix effects and variations in extraction efficiency.
Table 1: Representative Linearity Data for Synthetic Cathinone Analysis This table illustrates typical linearity performance expected in methods where a deuterated internal standard like this compound would be used.
| Analyte | Concentration Range (ng/mL) | Weighting Factor | Correlation Coefficient (r²) |
|---|---|---|---|
| Synthetic Cathinone Panel | 1 - 1000 | 1/x | > 0.99 |
Limits of Detection and Quantification
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.
For methods utilizing LC-MS/MS, the LOD is often determined as the concentration that produces a signal-to-noise ratio (S/N) of at least 3, while the LOQ corresponds to an S/N ratio of 10 or greater. In a study focused on the detection of synthetic cathinones in urine, the LOD for pyrovalerone was reported to be 25 ng/mL. ojp.gov The utilization of this compound as an internal standard in such a method would ensure that the determination of these low-level concentrations is robust and reproducible.
Table 2: Typical Limits of Detection and Quantification for Synthetic Cathinones This table provides an example of the sensitivity that can be achieved in analytical methods for compounds structurally similar to pyrovalerone, where a deuterated internal standard is employed.
| Parameter | Typical Value (ng/mL) |
|---|---|
| Limit of Detection (LOD) | 0.5 - 25 |
| Limit of Quantification (LOQ) | 1 - 50 |
Accuracy and Precision Studies
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are fundamental to the reliability of quantitative data. In forensic and clinical analysis, accuracy is typically expressed as the percentage of recovery, while precision is reported as the relative standard deviation (RSD) or coefficient of variation (CV).
For bioanalytical method validation, the acceptance criteria for accuracy are often within ±15% of the nominal value (and ±20% at the LOQ), and for precision, the RSD should not exceed 15% (20% at the LOQ). The use of a deuterated internal standard like this compound is instrumental in achieving high levels of accuracy and precision by correcting for any analyte loss during sample processing and instrumental analysis. A robust LC-MS/MS assay for a new anti-malarial compound, which employed a similar internal standard strategy, demonstrated intra- and inter-run precision and accuracy deviations of not more than 11%. nih.gov
Table 3: Representative Accuracy and Precision Data from a Validated LC-MS/MS Method This table exemplifies the expected accuracy and precision in a method that would benefit from the use of this compound as an internal standard.
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
|---|---|---|---|---|
| Low | 10 | < 10% | < 10% | 90 - 110% |
| Medium | 100 | < 10% | < 10% | 90 - 110% |
| High | 800 | < 10% | < 10% | 90 - 110% |
Selectivity and Interference Assessments
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, other drugs, or endogenous matrix components. Interference studies are performed to assess the impact of these potentially co-eluting substances on the quantification of the target analyte.
In methods employing this compound, selectivity is achieved through a combination of chromatographic separation and the specificity of MS/MS detection. The use of multiple reaction monitoring (MRM) mode in LC-MS/MS provides a high degree of selectivity by monitoring specific precursor-to-product ion transitions for both pyrovalerone and its deuterated internal standard.
Interference studies typically involve analyzing blank matrix samples from multiple sources, as well as samples spiked with commonly encountered drugs and structurally related compounds. A study on synthetic cathinones demonstrated no interferences from a panel of over forty compounds, including common amphetamines and other designer drugs, when using a deuterated internal standard for a related compound. ojp.gov This ensures that the reported concentration of pyrovalerone is not falsely elevated due to the presence of other substances.
In Vitro and Preclinical Metabolic Research Using Deuterated Pyrovalerone
Identification of Metabolic Pathways and Metabolite Structures
The biotransformation of pyrovalerone analogs is a multi-step process involving initial (Phase I) modifications and subsequent (Phase II) conjugation reactions to facilitate excretion.
Human liver microsomes (HLMs) and hepatocytes are the gold-standard in vitro models for predicting human drug metabolism. HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the bulk of Phase I metabolic reactions. Studies utilizing HLMs have been instrumental in identifying the primary metabolites of pyrovalerone analogs like MDPV. nih.govresearchgate.net These systems allow for the controlled investigation of metabolic pathways and the formation of various biotransformation products. nih.gov The data obtained from HLM incubations show a high degree of correlation with the metabolic pathways observed in vivo in humans.
Phase I metabolism of pyrovalerone-type compounds involves several key oxidative reactions, primarily catalyzed by the CYP450 enzyme superfamily. For the prominent analog MDPV, the initial and major metabolic step is the opening of the methylenedioxy ring via demethylenation to form 3,4-dihydroxypyrovalerone, also known as 3,4-catechol-PV. nih.govnih.gov This catechol intermediate is then subject to O-methylation by catechol-O-methyltransferase (COMT) to yield 4-hydroxy-3-methoxypyrovalerone. nih.gov
Other significant Phase I reactions include:
Aromatic and Side Chain Hydroxylation: The addition of hydroxyl (-OH) groups to the phenyl ring or the pentyl side chain. nih.gov
Pyrrolidine (B122466) Ring Oxidation: The pyrrolidine ring can be oxidized to form the corresponding lactam metabolite. nih.govresearchgate.net This lactam can undergo further metabolism through ring-opening, leading to the formation of a carboxylic acid. nih.gov
These metabolic transformations increase the polarity of the parent compound, preparing it for Phase II conjugation.
Table 1: Major Phase I Metabolites of Pyrovalerone Analogs (MDPV)
| Metabolite Name | Metabolic Pathway | Description |
|---|---|---|
| 3,4-Dihydroxypyrovalerone (3,4-catechol-PV) | Demethylenation | Opening of the methylenedioxy ring; a primary and key intermediate. nih.govnih.gov |
| 4-Hydroxy-3-methoxypyrovalerone | Demethylenation followed by O-methylation | Formed from the methylation of the catechol intermediate by COMT. nih.govnih.gov |
| Hydroxylated Metabolites | Hydroxylation | Hydroxyl groups are added to the aromatic ring or alkyl side chain. nih.gov |
| Pyrrolidine Lactam Metabolite | Oxidation | The pyrrolidine ring is oxidized to form a lactam. nih.govresearchgate.net |
| Carboxylic Acid Metabolite | Ring Opening | The lactam ring is opened to form a more polar carboxylic acid. nih.gov |
Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate their elimination from the body. youtube.com For pyrovalerone analogs, the hydroxylated metabolites, particularly the catechol and methyl-catechol products, are substrates for conjugation reactions. nih.gov In vitro studies have confirmed that these metabolites are conjugated with glucuronic acid and sulfate (B86663) to form glucuronides and sulfates, respectively. nih.govresearchgate.netnih.gov These conjugated metabolites are the primary forms excreted in urine.
Table 2: Identified Phase II Conjugates of Pyrovalerone Analogs
| Conjugate Type | Phase I Substrate | Description |
|---|---|---|
| Glucuronides | Hydroxylated Metabolites (e.g., 3,4-catechol-PV) | Conjugation with glucuronic acid to form highly water-soluble products. nih.govnih.gov |
| Sulfates | Hydroxylated Metabolites (e.g., 3,4-catechol-PV) | Conjugation with sulfate, another major pathway for detoxification and excretion. nih.govnih.gov |
Cytochrome P450 Enzyme Phenotyping and Reaction Kinetics
Identifying the specific enzymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolic profiles.
Studies using recombinant human CYP enzymes have successfully identified the specific isoenzymes that catalyze the primary metabolic steps of MDPV. The initial and critical demethylenation reaction is primarily mediated by three isoforms:
CYP2D6
CYP2C19
The involvement of multiple enzymes suggests that the metabolism of pyrovalerone analogs is robust. However, it also indicates that genetic polymorphisms in these CYP genes could lead to variations in how individuals metabolize these compounds. nih.gov
Enzyme kinetics describes the rate of an enzymatic reaction and the affinity of an enzyme for its substrate. The key parameters are the Michaelis constant (Km) and the maximal reaction velocity (Vmax). wisc.edupatsnap.com
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate; a low Km indicates high affinity. libretexts.org
Vmax (Maximal Velocity): The maximum rate of the reaction when the enzyme is fully saturated with the substrate. libretexts.org
While the specific CYP450 isoenzymes involved in pyrovalerone analog metabolism have been identified, detailed characterization of their enzyme kinetic parameters (Km and Vmax) is not extensively reported in the available scientific literature. Such data would be generated through in vitro experiments with varying substrate concentrations using recombinant enzymes or human liver microsomes. nih.govnih.gov However, pharmacokinetic studies in rats have shown that MDPV exhibits linear pharmacokinetics, meaning that plasma concentrations of the parent drug and its metabolites increase proportionally with the dose. nih.gov This suggests that, at the doses tested, the metabolic enzymes are not saturated and that MDPV does not significantly inhibit its own metabolism, a contrast to the non-linear kinetics observed with some other psychoactive compounds. nih.gov
Comparison of Metabolic Profiles Across Preclinical Models
The study of a compound's metabolism across different preclinical models is fundamental to understanding its potential biotransformation in humans. While Pyrovalerone-d8 Hydrochloride is primarily utilized as an internal standard for quantitative analysis due to its mass difference from the parent compound, comparative metabolic research has focused on its non-deuterated counterpart, Pyrovalerone, and its widely studied analog, 3,4-Methylenedioxypyrovalerone (MDPV). These studies, conducted in various in vitro and in vivo systems, reveal species-specific differences and similarities in metabolic pathways, which are crucial for extrapolating toxicological and pharmacological data to humans. europa.eunih.gov
Research comparing the metabolic fate of these cathinones in preclinical models such as human liver microsomes (HLM), rat liver microsomes (RLM), and in vivo rat models provides a comprehensive overview of their biotransformation. The primary metabolic pathways identified include modifications of the alkyl side-chain, the pyrrolidine ring, and, in the case of MDPV, the methylenedioxy ring. nih.govresearchgate.net
In Vitro Findings: Human vs. Rat Liver Microsomes
In vitro models, particularly liver microsomes, are essential for identifying Phase I metabolic pathways mediated by cytochrome P450 (CYP) enzymes. Studies on MDPV reveal both common and distinct metabolic routes when comparing human and rat microsomes.
In both human and rat liver microsomes, the principal metabolic reactions for MDPV involve the opening of the methylenedioxy ring, a process known as demethylenation, to form 3,4-dihydroxypyrovalerone (catechol-PV). nih.govnih.gov This initial metabolite is then typically subject to O-methylation by catechol-O-methyl transferase (COMT) to yield 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV). nih.govnih.gov
Further metabolic steps observed in both species' microsomes include hydroxylation at various positions and oxidation of the pyrrolidine ring to form the corresponding lactam. researchgate.net However, the specific CYP enzymes responsible for these transformations can differ between species, potentially leading to different rates of metabolite formation. Studies have identified CYP2C19, CYP2D6, and CYP1A2 as key enzymes in the demethylenation of MDPV in human liver microsomes. researchgate.net While rats possess analogous enzymes, differences in their expression levels and substrate specificity can lead to quantitative variations in the metabolic profile. nih.gov
The table below summarizes the major metabolites of MDPV identified in human and rat liver microsome studies.
| Preclinical Model | Primary Metabolic Pathway | Major Metabolites Identified | Key Enzymes (Human) | Reference |
| Human Liver Microsomes (HLM) | Demethylenation, O-Methylation, Pyrrolidine Ring Oxidation | 3,4-Catechol-PV, 4-OH-3-MeO-PV, Pyrrolidinone Metabolites | CYP2C19, CYP2D6, CYP1A2 | nih.govresearchgate.netnih.gov |
| Rat Liver Microsomes (RLM) | Demethylenation, O-Methylation, Pyrrolidine Ring Oxidation | 3,4-Catechol-PV, 4-OH-3-MeO-PV, Pyrrolidinone Metabolites | Orthologs of human CYPs | nih.govresearchgate.net |
In Vivo Findings: Rat Model
In vivo studies using rat models provide a more complete picture of metabolism, encompassing both Phase I and Phase II (conjugation) reactions, as well as absorption, distribution, and excretion. When MDPV is administered to rats, the resulting urinary metabolite profile confirms the pathways seen in vitro but also highlights the importance of subsequent conjugation steps.
The major urinary metabolites found in rats are demethylenyl-MDPV (catechol-PV) and demethylenyl-methyl-MDPV (4-OH-3-MeO-PV). nih.gov These metabolites are present in urine at concentrations significantly higher than the parent drug, indicating extensive metabolism. nih.gov Studies have shown that these metabolites can also be conjugated with glucuronides, although sulfates were not identified in some analyses. nih.gov
The table below details the findings from in vivo rat studies and compares them with the in vitro results.
| Study Type | Preclinical Model | Sample Type | Key Findings | Major Metabolites | Reference |
| In Vitro | Human Liver Microsomes | Incubate | Identification of primary Phase I metabolic pathways. | 3,4-Catechol-PV, 4-OH-3-MeO-PV | nih.govnih.gov |
| In Vivo | Wistar Rat | Urine | Metabolites found at 3-4 times the concentration of the parent drug. | Demethylenyl-MDPV, Demethylenyl-methyl-MDPV | nih.gov |
| In Vivo | Rat | Plasma | Metabolites (especially 4-OH-3-MeO-PV) have a longer half-life than the parent drug. | 3,4-Catechol-PV, 4-OH-3-MeO-PV | nih.gov |
The comparison reveals a good correlation between the in vitro microsomal data and the in vivo findings in rats, with the primary biotransformations being demethylenation followed by methylation. The in vivo model further demonstrates that these metabolites are the predominant forms excreted and have a longer circulatory presence than MDPV itself, making them better targets for detection in forensic analysis. nih.gov
In Vitro Pharmacological Investigations As a Molecular Probe
Characterization of Monoamine Transporter Interactions
In vitro studies, primarily using human embryonic kidney (HEK) 293 cells expressing specific human monoamine transporters, have been instrumental in characterizing the interaction of pyrovalerone with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These studies typically measure the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit 50% of the transporter's activity.
Dopamine Transporter (DAT) Uptake Inhibition Studies
Pyrovalerone and its analogs are potent inhibitors of the dopamine transporter (DAT). nih.govnih.govnih.gov Research has consistently shown that these compounds have a high affinity for DAT, leading to a significant blockage of dopamine reuptake. nih.gov This inhibition is a primary mechanism behind their stimulant effects. wikipedia.org
Studies have demonstrated that the potency of DAT inhibition can be influenced by the structure of the pyrovalerone molecule, particularly the length of the alkyl chain. nih.govmdpi.com For instance, progressive extension of the α-carbon group tends to enhance the inhibition potency at the DAT. nih.gov In one study, pyrovalerone analogs were found to be potent inhibitors of dopamine reuptake, with the S-enantiomer of one analog being particularly active. nih.gov Another study reported that pyrovalerone and its derivative, 3,4-methylenedioxypyrovalerone (MDPV), are highly potent and selective DAT inhibitors. researchgate.net
The inhibitory concentrations (IC50) for pyrovalerone at the DAT are consistently in the nanomolar range, highlighting its high potency. nih.govumd.edu For example, some studies have reported IC50 values for pyrovalerone at the DAT to be as low as 0.05 µM to 0.07 µM. d-nb.info This potent DAT inhibition is a defining characteristic of the pharmacological profile of pyrovalerone.
Norepinephrine Transporter (NET) Uptake Inhibition Studies
Research has shown that pyrovalerone analogs are effective inhibitors of norepinephrine uptake, with some analogs displaying high potency. nih.govnih.gov The structural features of the pyrovalerone molecule, such as the alkyl chain length, also influence its activity at the NET. nih.govmdpi.com Studies have consistently found that pyrovalerone and its derivatives are potent NET inhibitors, often with IC50 values in the nanomolar range. nih.govnih.gov For instance, one study reported an IC50 value of 11.3 nM for the 2S-enantiomer of a pyrovalerone analog at the NET. nih.gov
The dual inhibition of both DAT and NET is a common characteristic of many pyrovalerone-related compounds and is central to their pharmacological effects. nih.govnih.gov
Serotonin Transporter (SERT) Activity Assessment
In contrast to its potent effects on DAT and NET, pyrovalerone exhibits significantly weaker activity at the serotonin transporter (SERT). nih.govnih.govnih.gov Most studies report that pyrovalerone and many of its analogs are poor inhibitors of serotonin reuptake, with IC50 values that are often orders of magnitude higher than those for DAT and NET. nih.govnih.govresearchgate.net
This selectivity for DAT and NET over SERT is a key feature of pyrovalerone's pharmacological profile. nih.govnih.gov For example, some pyrovalerone cathinones showed no significant SERT activity at concentrations below 10 µM. nih.govmdpi.com However, certain structural modifications, such as the presence of a 3,4-methylenedioxy group, can increase the potency at SERT. nih.govmdpi.com Despite this, the DAT/SERT and NET/SERT selectivity ratios for pyrovalerone and its analogs are generally high, indicating a preference for the catecholamine transporters. nih.gov
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | DAT/SERT Ratio |
| Pyrovalerone | 0.02 - 0.07 | 0.03 - 0.64 | >10 - 55 | >72 |
| α-PPP | 0.64 | 0.48 | >100 | >1000 |
| α-PVP | 0.04 | 0.08 | >100 | >1000 |
| α-PHP | 0.02 | 0.03 | >100 | >1000 |
| MDPV | ~0.004 | ~0.026 | ~3.3 | ~825 |
This table presents a range of reported IC50 values from various in vitro studies. Actual values can vary depending on the specific experimental conditions. nih.govnih.govmdpi.comd-nb.inforesearchgate.net
Applications in Forensic and Toxicological Science Research
Method Development for Detection and Quantification of Pyrovalerone Analogs in Biological Specimens
The proliferation of novel psychoactive substances (NPS), including a wide array of synthetic cathinones, presents a significant challenge to forensic laboratories. ojp.govnih.gov The development of robust and sensitive analytical methods is paramount for the accurate identification and quantification of these compounds in biological evidence. Pyrovalerone-d8 hydrochloride is instrumental in the development and validation of such methods, particularly those employing mass spectrometry.
Isotopically labeled internal standards, such as Pyrovalerone-d8, are essential for compensating for variations in sample preparation and instrumental analysis. chemrxiv.org Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for the analysis of synthetic cathinones. In these methods, Pyrovalerone-d8 is added to biological samples (e.g., blood, urine, hair) at a known concentration before extraction and analysis. ojp.goveuropeanreview.org Because it is chemically identical to the analyte of interest (pyrovalerone) but has a different mass, it co-elutes during chromatography and experiences similar ionization and fragmentation patterns in the mass spectrometer. This allows for the accurate quantification of the target analyte by comparing its peak area to that of the internal standard.
For instance, a study focusing on the detection of 16 synthetic cathinone (B1664624) analogs utilized an LC-MS/MS method where deuterated internal standards were crucial for achieving linearity and accuracy. The use of such standards helps to mitigate matrix effects, which are common in complex biological samples and can interfere with the analytical signal. researchgate.net
The increasing number of NPS necessitates the development of high-throughput screening (HTS) methods to rapidly analyze a large volume of samples. nih.gov These methods are vital for early warning systems and for managing the workload in forensic toxicology laboratories. HTS assays need to be rapid, cost-effective, and reliable. nih.gov
Direct analysis in real-time tandem mass spectrometry (DART-MS/MS) is one such technique that allows for the rapid screening of synthetic cathinones in biological samples like blood and urine with minimal sample preparation. nih.gov The use of an internal standard like Pyrovalerone-d8 in such direct analysis techniques is critical to ensure data integrity and to provide a semi-quantitative estimate of the analyte's concentration. chemrxiv.org High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is another powerful tool for screening a wide range of substances in various biological matrices, including hair. europeanreview.org The accuracy of quantification in these screening methods heavily relies on the inclusion of appropriate internal standards.
Interactive Table: High-Throughput Screening Methods for Pyrovalerone Analogs
| Technique | Matrix | Key Advantage | Role of Pyrovalerone-d8 HCl |
|---|---|---|---|
| DART-MS/MS | Blood, Urine | Rapid analysis with minimal sample preparation | Ensures data integrity and provides semi-quantitative results |
| LC-HRMS | Hair, Blood, Urine | High sensitivity and specificity for a broad range of analytes | Accurate quantification by correcting for matrix effects and instrumental variability |
| GC-MS | Urine, Blood | Well-established technique with extensive libraries | Improves accuracy and precision of quantification |
A significant analytical challenge in forensic toxicology is the differentiation of isomeric and structurally similar compounds. bohrium.comresearchgate.net Many synthetic cathinones are constitutional or positional isomers, which can have nearly identical chromatographic behavior and mass spectra, making their individual identification difficult. researchgate.netresearchgate.net For example, pyrovalerone analogs may only differ by the position of a substituent on an aromatic ring.
Advanced analytical techniques are often required to distinguish these isomers. Gas chromatography coupled with infrared spectroscopy (GC-IR) can provide unique spectral fingerprints for different isomers. bohrium.com Similarly, specific fragmentation patterns in tandem mass spectrometry (MS/MS) can sometimes be used for differentiation. researchgate.net While Pyrovalerone-d8 itself does not directly aid in the spectral differentiation of isomers, its use as an internal standard is crucial for the accurate quantification of each resolved isomer. The ability to accurately quantify individual isomers is important as they can have different potencies and legal statuses. researchgate.net
All pyrovalerone cathinones are potent inhibitors of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, with little to no activity at the serotonin (B10506) transporter (SERT). mdpi.comnih.gov This pharmacological profile is distinct from some other classes of psychoactive substances, and understanding these differences is important in interpreting toxicological findings.
Stability Studies of Pyrovalerone and its Metabolites in Biological Matrices
Understanding the stability of drugs in biological samples is critical for the accurate interpretation of toxicological results. frontiersin.orgfigshare.com The concentration of a drug in a sample can change over time due to degradation, which can be influenced by factors such as temperature, pH, and the presence of enzymes. nih.govoup.com Stability studies are therefore essential to establish proper storage and handling procedures for forensic evidence.
Studies have shown that the stability of synthetic cathinones in biological matrices like blood and urine is highly dependent on the specific compound and the storage temperature. nih.govoup.com For example, some cathinones are unstable at room temperature but stable when frozen. oup.com Tertiary amines, such as pyrovalerone, tend to be more stable than their secondary amine counterparts. oup.com
In these stability studies, a deuterated internal standard like Pyrovalerone-d8 or MDPV-d8 is indispensable. oup.com By adding the internal standard to the samples at the beginning of the study, any degradation of the target analyte over time can be accurately measured relative to the stable concentration of the isotopically labeled standard. This ensures that any observed decrease in concentration is due to degradation and not to variations in the analytical procedure.
For instance, a study on the stability of 22 synthetic cathinones in preserved blood at various temperatures over six months relied on deuterated internal standards to ensure the accuracy of the findings. oup.com Another study investigating the stability of four synthetic cathinones, including MDPV, in different matrices and at different temperatures also highlighted the importance of these standards for reliable results. frontiersin.orgfigshare.com
Interactive Table: Stability of Pyrovalerone Analogs in Biological Matrices
| Compound | Matrix | Storage Condition | Stability Finding | Reference |
|---|---|---|---|---|
| MDPV | Blood, Plasma, Urine | Room Temperature | Unstable over 14 days | ojp.gov |
| MDPV | Blood, Plasma, Urine | Frozen | Stable | ojp.gov |
| Tertiary Amine Cathinones (e.g., Pyrovalerone) | Blood | Various Temperatures | Significantly more stable than secondary amine counterparts | oup.com |
| MDPV | Na2EDTA-preserved Blood | Room Temperature | Degradation observed | frontiersin.orgfigshare.com |
| MDPV | Urine | Room Temperature, Refrigerated, Frozen | Stable | frontiersin.org |
Computational and Theoretical Studies in Support of Research
In Silico Modeling of Metabolic Transformations
In silico metabolic modeling is a computational approach used to predict the biotransformation of a chemical compound within a biological system. nih.govlongdom.org These models use algorithms based on known metabolic reactions and enzyme substrate specificities to forecast the likely metabolites of a parent drug. nih.gov For the pyrovalerone scaffold, in silico methods are crucial for predicting its metabolic pathways, which primarily involve reactions mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov
Studies on pyrovalerone and its close analog, 3,4-methylenedioxypyrovalerone (MDPV), have identified several key metabolic transformations that can be predicted and analyzed using computational tools. nih.govresearchgate.net In silico models can predict the specific CYP isoforms likely to metabolize the compound; for MDPV, CYP2C19, CYP2D6, and CYP1A2 have been identified as key catalysts in its initial metabolic step. nih.gov
The primary metabolic pathways predicted for the pyrovalerone structure by these models and confirmed by experimental data include:
Oxidation of the Pyrrolidine (B122466) Ring : This can lead to the formation of a lactam metabolite.
Hydroxylation : This can occur on both the aromatic ring and the alkyl side chain.
Demethylenation followed by Methylation : In analogs like MDPV, the methylenedioxy group is a target for metabolism. nih.gov
Ring Opening : The pyrrolidine ring can be opened to form a corresponding carboxylic acid. nih.gov
These predictive models help researchers anticipate the metabolites that may be found in vivo, guiding the design of analytical methods for their detection. researchgate.net
Table 1: Predicted Metabolic Transformations of the Pyrovalerone Scaffold
| Metabolic Reaction | Description | Key Enzymes Implicated |
|---|---|---|
| Pyrrolidine Ring Oxidation | Oxidation of the pyrrolidine ring to form the corresponding lactam. | Cytochrome P450 family |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring. | Cytochrome P450 family |
| Side-Chain Hydroxylation | Addition of a hydroxyl group to the pentyl side chain. | Cytochrome P450 family |
| β-Ketone Reduction | Reduction of the ketone group to a hydroxyl group. | Carbonyl reductases |
| Pyrrolidine Ring Opening | Cleavage of the pyrrolidine ring to form a primary amine and a carboxylic acid. | Cytochrome P450 family |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how a ligand, such as pyrovalerone, interacts with its biological targets at an atomic level. nih.govunibo.itnih.gov Research has shown that pyrovalerone and its analogs are potent inhibitors of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), with negligible activity at the serotonin (B10506) transporter (SERT). nih.govresearchgate.netmdpi.com
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor or transporter. mdpi.com Docking studies of pyrovalerone analogs like α-PVP within the human dopamine transporter (hDAT) show that the molecule binds to the central S1 binding site. nih.govnih.gov Key interactions that stabilize this binding include:
Hydrophobic Interactions : The aromatic ring of the ligand is stabilized by hydrophobic side chains of amino acid residues such as Valine 152 (V152) and Tyrosine 156 (Y156) in transmembrane domain 3, and Alanine 423 (A423) in transmembrane domain 8. nih.gov
Specific Residue Interactions : Residue Phenylalanine 76 (F76) in DAT has been identified as a key residue for the recognition and binding of pyrovalerone analogs. nih.gov
Molecular Dynamics (MD) Simulations provide insights into the movement and conformational changes of the ligand-target complex over time, assessing the stability of the docked pose. mdpi.comresearchgate.net For pyrovalerone analogs, MD simulations can confirm that the ligand remains stably bound within the DAT or NET active site, validating the interactions predicted by docking. mdpi.com These simulations are essential for understanding the energetic and kinetic profiles of drug-target binding. unibo.itnih.gov
Table 2: Key Amino Acid Residues in hDAT Interacting with Pyrovalerone Analogs
| Residue | Location (Transmembrane Domain) | Interaction Type | Reference |
|---|---|---|---|
| Phenylalanine 76 (F76) | TM1 | Recognition, Binding | nih.gov |
| Valine 152 (V152) | TM3 | Hydrophobic | nih.govnih.gov |
| Tyrosine 156 (Y156) | TM3 | Hydrophobic | nih.gov |
| Serine 422 (S422) | TM8 | Favorable Interaction | nih.gov |
| Alanine 423 (A423) | TM8 | Hydrophobic | nih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis of Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netijpsr.com For synthetic cathinones, including pyrovalerone analogs, QSAR studies are essential for understanding how specific structural modifications influence their potency and selectivity as monoamine transporter inhibitors. nih.govacs.org
Key structural features of cathinone (B1664624) analogs that have been shown to impact their activity include the nature of the terminal amine, the size of the α-substituent, stereochemistry, and the presence and position of aromatic substituents. nih.gov
Specific QSAR findings for pyrovalerone and related analogs include:
α-Substituent Size : The potency of pyrovalerone analogs as DAT inhibitors has been shown to correlate with the volume and lipophilicity of the α-alkyl substituent. nih.gov
Alkyl Chain Length : In a series of pyrovalerone derivatives, extending the length of the alkyl chain was found to enhance the potency of NET and DAT inhibition. mdpi.com
Aromatic Substitution : The addition of a 3,4-methylenedioxy group (as in MDPV) or a para-methyl group (as in pyrovalerone) can increase potency at monoamine transporters compared to unsubstituted cathinones. mdpi.comacs.org Furthermore, the position of substituents on the aromatic ring is crucial, with meta-substituted cathinones often showing higher psychostimulant effects than their para-analogs, which is linked to increased DAT affinity. acs.org
These QSAR models provide a predictive framework that can forecast the activity of newly designed analogs, guiding the synthesis of compounds with desired pharmacological profiles. nih.govnih.govnih.govresearchgate.net
Table 3: Structure-Activity Relationship of Pyrovalerone Analogs at Monoamine Transporters
| Compound | Structural Modification (from α-PPP) | DAT Inhibition (IC50, µM) | NET Inhibition (IC50, µM) | SERT Inhibition (IC50, µM) |
|---|---|---|---|---|
| α-PPP | Propyl α-substituent | 0.054 | 0.97 | >10 |
| α-PVP | Butyl α-substituent | 0.027 | 0.03 | >10 |
| α-PHP | Pentyl α-substituent | 0.021 | 0.087 | >10 |
| MDPV | 3,4-methylenedioxy + Butyl α-substituent | 0.024 | 0.23 | 3.3 |
Data sourced from Luethi et al. (2019). mdpi.com
Future Research Directions and Emerging Methodologies
Integration with Advanced 'Omics' Technologies (e.g., Metabolomics)
The use of stable isotope-labeled compounds like Pyrovalerone-d8 Hydrochloride is pivotal in advancing metabolomics research. acanthusresearch.comiris-biotech.de These labeled standards serve as ideal internal standards in quantitative analyses, particularly in mass spectrometry-based methods, as they exhibit chemical behavior nearly identical to their unlabeled counterparts but are distinguishable by their higher mass. acanthusresearch.com This allows for more accurate and reproducible measurements by compensating for variations during sample preparation and analysis. sigmaaldrich.com
Untargeted metabolomics, which aims to comprehensively analyze all small molecules in a biological system, is a powerful tool for studying the biotransformation of new psychoactive substances. nih.gov By incubating compounds like this compound with human liver microsomes (pHLM), researchers can identify metabolites through techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS). nih.gov Statistical evaluation of the resulting data can then reveal significant metabolic pathways. nih.gov
The insights gained from these metabolomic studies are crucial. They help in identifying suitable biomarkers for detecting the intake of synthetic cathinones, extending the window of detection beyond the parent compound. tandfonline.comresearchgate.net Common metabolic routes for synthetic cathinones include ketone reduction and hydroxylation. researchgate.net Furthermore, understanding the metabolic fate of these substances can help anticipate the structures of metabolites of new, emerging analogues.
Key Applications of 'Omics' in Pyrovalerone-d8 Research:
| Technology | Application | Research Focus |
| Metabolomics | Identification of metabolic pathways | Elucidating the biotransformation of pyrovalerone analogues in vitro and in vivo. nih.govmdpi.com |
| Stable Isotope Labeling | Use as internal standards | Improving accuracy and precision in quantitative analysis of pyrovalerone and its metabolites. acanthusresearch.comsigmaaldrich.com |
| LC-HRMS | Comprehensive metabolite profiling | Detecting and characterizing known and unknown metabolites in biological samples. tandfonline.comresearchgate.net |
Development of Novel Analytical Platforms for Enhanced Sensitivity and Specificity
The rapid evolution of synthetic cathinones necessitates the development of more sensitive and specific analytical methods. nih.gov While gas chromatography-mass spectrometry (GC-MS) has been a standard technique, it presents challenges for some cathinones, including potential thermal degradation and poor mass spectral quality for certain derivatives like those containing a pyrrolidine (B122466) moiety. ojp.gov This has spurred interest in alternative platforms.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) have emerged as preferred methods for the analysis of synthetic cathinones in various biological matrices. tandfonline.comresearchgate.netoup.com These techniques offer high sensitivity and selectivity, allowing for the simultaneous quantification of multiple analytes. researchgate.net The development of fast analytical methods, such as those for oral fluid analysis, further enhances the utility of LC-MS/MS in clinical and forensic settings. oup.com
Electrochemical methods also present a promising avenue for the rapid screening of synthetic cathinones. nih.gov These platforms can provide a fast and simple means of detection, which is particularly valuable for law enforcement agencies. nih.gov Furthermore, the use of nanomaterials in these platforms can enhance their analytical performance. nih.gov
Emerging Analytical Platforms for Synthetic Cathinone (B1664624) Analysis:
| Platform | Advantages | Challenges |
| LC-HRMS/MS | High sensitivity, specificity, and ability to perform retrospective data analysis. tandfonline.comoup.com | Higher initial instrument cost. |
| Electrochemical Sensors | Rapid screening, portability, and low cost. nih.gov | Potential for interference from other substances in complex matrices. nih.gov |
| Capillary Electrophoresis (CE) | High separation efficiency and short analysis times. researchgate.netnih.gov | Lower sensitivity compared to LC-MS for some applications. |
Exploration of Stereoisomeric Research Aspects of Pyrovalerone Analogs
Synthetic cathinones, including pyrovalerone and its analogs, are chiral molecules, meaning they exist as enantiomers (mirror-image isomers). nih.govdntb.gov.uanih.gov These enantiomers can exhibit different biological and toxicological properties. nih.govnih.gov Therefore, the ability to separate and analyze individual enantiomers is crucial for a complete understanding of their pharmacology and toxicology. researchgate.netnih.gov
Chiral liquid chromatography, utilizing chiral stationary phases (CSPs), is the most common technique for the enantioseparation of synthetic cathinones. nih.govdntb.gov.uanih.gov Polysaccharide-based CSPs have proven effective in separating the enantiomers of numerous cathinone derivatives. nih.gov Capillary electrophoresis (CE) with the addition of chiral selectors to the buffer is another powerful technique for enantiomeric resolution. researchgate.net
Research into the enantioselectivity of pyrovalerone analogs is an active area of investigation. Studies have shown that for many synthetic cathinones, the different enantiomers can have varying potencies as inhibitors of monoamine transporters. nih.govnih.gov For example, the extension of the alkyl chain in some pyrovalerone cathinones can enhance their inhibitory potency at the norepinephrine (B1679862) and dopamine (B1211576) transporters. nih.gov There is, however, a lack of extensive structure-activity relationship (SAR) data for many pyrovalerone analogs, highlighting the need for further research in this area. nih.gov
Key Aspects of Stereoisomeric Research:
| Research Area | Importance | Analytical Techniques |
| Enantioseparation | To isolate and quantify individual enantiomers. nih.govdntb.gov.ua | Chiral HPLC, Chiral CE. researchgate.netnih.gov |
| Enantioselectivity | To understand the different biological activities of enantiomers. nih.govnih.gov | In vitro transporter inhibition assays. nih.gov |
| Structure-Activity Relationships (SAR) | To guide the development of more selective compounds and predict the properties of new analogs. nih.gov | Synthesis and pharmacological testing of a series of analogs. nih.gov |
Q & A
Q. What strategies resolve methodological biases in comparative studies with non-deuterated analogs?
- Methodological Answer :
- Standardize solvent systems (e.g., PBS pH 7.4) and temperature controls (±0.5°C) across all assays .
- Use blinded sample analysis to minimize observer bias in potency evaluations .
- Perform meta-analyses of published data to identify confounding variables (e.g., batch-to-batch variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
